molecular formula C21H21FN6O4 B2803625 6-(4-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2310123-63-6

6-(4-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2803625
CAS RN: 2310123-63-6
M. Wt: 440.435
InChI Key: SDFZMHUXNWBLIQ-UHFFFAOYSA-N
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Description

6-(4-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H21FN6O4 and its molecular weight is 440.435. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity and Synthesis

  • A series of compounds, including bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with fluorophenyl and piperazine groups, have been prepared and evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Among these, certain compounds showed potent 5-HT2 antagonist activity, indicating their potential use in neuropsychiatric disorder treatments (Watanabe et al., 1992).

Herbicidal Activity

  • Novel 1-phenyl-piperazine-2,6-diones have been synthesized, demonstrating significant herbicidal activity. These findings suggest potential agricultural applications for controlling unwanted vegetation (Li et al., 2005).

Anticonvulsant and Analgesic Activity

  • New amides derived from pyrrolidin-1-yl-acetic acid, with variations in the piperazine moiety, have been synthesized and evaluated for anticonvulsant and analgesic activities. These compounds have shown protective effects in animal models of epilepsy, suggesting their potential in treating neurological disorders (Obniska et al., 2015).

Anticancer Activity

  • Piperazine-1-yl-1H-indazole derivatives, including a novel compound with a fluorophenyl group, have been synthesized and subjected to docking studies to evaluate their importance in medicinal chemistry, particularly for anticancer applications (Balaraju et al., 2019).

Luminescent Properties and Photo-induced Electron Transfer

  • Piperazine substituted naphthalimides have been studied for their luminescent properties and potential in photo-induced electron transfer processes, which could have applications in materials science and photophysics (Gan et al., 2003).

properties

IUPAC Name

6-[4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O4/c1-25-19(30)12-17(23-21(25)32)26-8-10-27(11-9-26)20(31)13-28-18(29)7-6-16(24-28)14-2-4-15(22)5-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFZMHUXNWBLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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